3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid
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Overview
Description
3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid is an organoboron compound that features a boronate ester group and a fluorinated benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and proteins. The boronate ester group can also participate in various chemical transformations, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
4-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid:
2-(1,3,2-Dioxaborolan-2-yl)-4-fluorobenzoic acid: Another positional isomer with unique reactivity and uses.
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)-2-fluorobenzoic acid is unique due to the presence of both the boronate ester group and the fluorine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential interactions with biological molecules. The fluorine atom can also influence the compound’s electronic properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFO4/c11-8-6(9(12)13)2-1-3-7(8)10-14-4-5-15-10/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABVISNFZXZSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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